molecular formula C13H13N3OS B12051167 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

4-(Benzylamino)-2-(methylthio)pyrimidine-5-carbaldehyde

Cat. No.: B12051167
M. Wt: 259.33 g/mol
InChI Key: FPTLSRSXQNYWNS-UHFFFAOYSA-N
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Description

4-(Benzylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carbaldehyde typically involves the reaction of benzylamine with 2-(methylthio)pyrimidine-5-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to increase yield and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-2-(methylthio)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The benzylamino and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

4-(Benzylamino)-2-(methylthio)pyrimidine-5-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)-2-(methylthio)pyrimidine-5-carbaldehyde
  • 4-(Benzylamino)-2-(ethylthio)pyrimidine-5-carbaldehyde
  • 4-(Benzylamino)-2-(methylthio)pyrimidine-5-carboxylic acid

Uniqueness

4-(Benzylamino)-2-(methylthio)pyrimidine-5-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H13N3OS

Molecular Weight

259.33 g/mol

IUPAC Name

4-(benzylamino)-2-methylsulfanylpyrimidine-5-carbaldehyde

InChI

InChI=1S/C13H13N3OS/c1-18-13-15-8-11(9-17)12(16-13)14-7-10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3,(H,14,15,16)

InChI Key

FPTLSRSXQNYWNS-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)NCC2=CC=CC=C2)C=O

Origin of Product

United States

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